2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-
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Overview
Description
2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- is a heterocyclic compound that features an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in its structure can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- typically involves the reaction of 2-bromo-5-fluorobenzylamine with an appropriate oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like toluene or DMF.
Major Products:
Substitution Reactions: Substituted oxazolamines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the oxazole ring.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a range of biological activities, including antimicrobial and anticancer properties.
Pyrazoline Derivatives: These compounds are known for their diverse biological activities and are structurally similar due to the presence of heterocyclic rings.
Uniqueness: 2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- is unique due to the specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms in its structure can enhance its reactivity and potential as a versatile building block in synthetic chemistry.
Properties
CAS No. |
629628-16-6 |
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Molecular Formula |
C10H10BrFN2O |
Molecular Weight |
273.10 g/mol |
IUPAC Name |
N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H10BrFN2O/c11-9-2-1-8(12)5-7(9)6-14-10-13-3-4-15-10/h1-2,5H,3-4,6H2,(H,13,14) |
InChI Key |
VJKGGEZNCGBWRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NCC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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